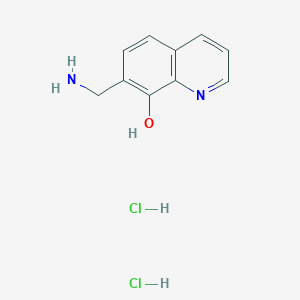
2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline
Overview
Description
Synthesis Analysis
Imidazole, a compound that shares the pyrazole ring structure, is known for its broad range of chemical and biological properties1. It’s used as a basic core in the development of new drugs1. The synthesis of similar compounds often involves reactions with substituted anilines or substituted benzylamines2.
Molecular Structure Analysis
The molecular structure of compounds similar to “2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline” can be characterized based on 1H, 13C, and 19F nuclear magnetic resonance spectroscopy and mass spectrometry data3.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline” would depend on its specific structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents1.
Scientific Research Applications
Antimicrobial Activity
Synthesis and Antimicrobial Activity : A study focused on synthesizing compounds related to 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline, demonstrating their potent antimicrobial properties. The compounds synthesized showed excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016).
Facile Synthesis and Antimicrobial Activity : Another study reported a one-pot synthesis method for pyrazol-4-yl- and 2H-chromene-based substituted anilines. These compounds, including variants of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline, demonstrated significant antibacterial and antifungal activity (Banoji et al., 2022).
Synthesis and Structural Analysis
- Synthesis and X-ray Crystal Structure : A study detailed the synthesis and structural analysis of derivatives from N,N-bis(1H-pyrazolyl-1-methyl)aniline complexes, including variants of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline. The findings highlight the catalytic activity of these complexes in polymerization processes (Kim et al., 2012).
Chemical Sensor Development
- Anthracene- and Pyrene-bearing Imidazoles as Chemosensors : Research has been conducted on derivatives of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline for developing efficient chemosensors. These compounds have shown high selectivity and sensitivity in detecting specific ions in living cells (Shree et al., 2019).
Corrosion Inhibition
- Corrosion Inhibition Studies : A study on pyrazole derivatives, including those related to 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline, showed promising results in inhibiting the corrosion of mild steel in acidic environments (Chadli et al., 2020).
Safety And Hazards
The safety and hazards associated with a specific compound would depend on its structure and properties. For example, some compounds may have specific hazard statements associated with them4.
Future Directions
The future directions for research into compounds like “2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline” could involve further exploration of their synthesis, properties, and potential applications. For example, there is ongoing research into the development of new drugs that target specific mutations in the epidermal growth factor receptor (EGFR), a major driver of non-small-cell lung cancer5.
Please note that this information is based on related compounds and may not directly apply to “2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline”. Further research would be needed to provide a comprehensive analysis of this specific compound.
properties
IUPAC Name |
2-fluoro-3-(1-methylpyrazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-14-6-7(5-13-14)8-3-2-4-9(12)10(8)11/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAAPXTUTXFQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C(=CC=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



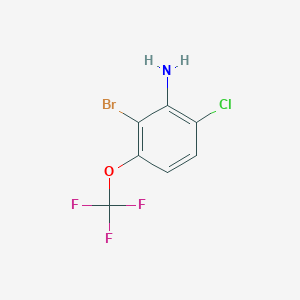

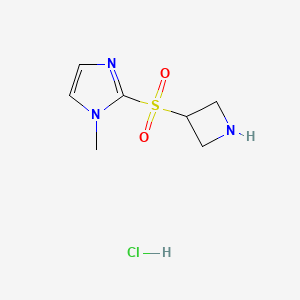
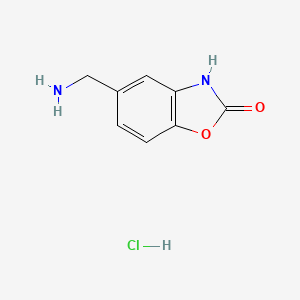
![3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447717.png)

![8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1447721.png)

![4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1447724.png)
![3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1447725.png)
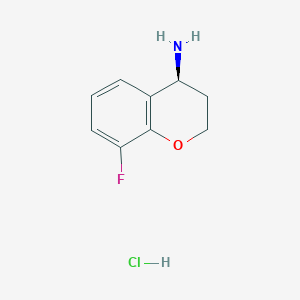
![3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447732.png)
![[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride](/img/structure/B1447734.png)
